molecular formula C19H17F3N6O B302681 N-(2,4-difluorophenyl)-N'-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine

N-(2,4-difluorophenyl)-N'-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine

Número de catálogo B302681
Peso molecular: 402.4 g/mol
Clave InChI: WNDVKPDDZQAJFN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2,4-difluorophenyl)-N'-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine, also known as TAK-659, is a selective inhibitor of the protein kinase BTK (Bruton’s tyrosine kinase). BTK plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is essential for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies and is currently being investigated for the treatment of B-cell malignancies.

Mecanismo De Acción

N-(2,4-difluorophenyl)-N'-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine selectively binds to the BTK enzyme, which is a key component of the BCR signaling pathway. BTK is activated upon binding of the BCR to its antigen, leading to downstream signaling events that promote B-cell survival and proliferation. Inhibition of BTK by N-(2,4-difluorophenyl)-N'-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine blocks these signaling events, leading to apoptosis of B-cells.
Biochemical and Physiological Effects:
N-(2,4-difluorophenyl)-N'-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine has been shown to selectively inhibit BTK in vitro and in vivo, leading to inhibition of BCR signaling and apoptosis of B-cells. N-(2,4-difluorophenyl)-N'-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine has also been shown to have minimal off-target effects on other kinases, indicating its high selectivity for BTK. In preclinical studies, N-(2,4-difluorophenyl)-N'-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine has demonstrated good pharmacokinetic properties, including oral bioavailability and good tissue penetration.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of N-(2,4-difluorophenyl)-N'-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine is its high selectivity for BTK, which minimizes off-target effects and reduces the risk of toxicity. N-(2,4-difluorophenyl)-N'-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine has also shown good pharmacokinetic properties, making it suitable for oral administration. However, one limitation of N-(2,4-difluorophenyl)-N'-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine is its limited solubility in aqueous solutions, which can make it difficult to formulate for in vivo studies.

Direcciones Futuras

For the development of N-(2,4-difluorophenyl)-N'-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine include combination therapy and the exploration of new indications, such as autoimmune diseases.

Métodos De Síntesis

The synthesis of N-(2,4-difluorophenyl)-N'-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine involves several steps, starting from commercially available starting materials. The key step is the cyclization of 2,4-difluoroaniline with 4-fluoroaniline in the presence of a base to form the triazine ring. The morpholine group is introduced in the final step by reacting the triazine intermediate with morpholine in the presence of a coupling agent.

Aplicaciones Científicas De Investigación

N-(2,4-difluorophenyl)-N'-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that N-(2,4-difluorophenyl)-N'-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine inhibits BCR signaling and induces apoptosis in B-cell lines derived from patients with CLL and MCL. In vivo studies have demonstrated the efficacy of N-(2,4-difluorophenyl)-N'-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine in mouse models of CLL and MCL, leading to tumor regression and prolonged survival.

Propiedades

Nombre del producto

N-(2,4-difluorophenyl)-N'-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine

Fórmula molecular

C19H17F3N6O

Peso molecular

402.4 g/mol

Nombre IUPAC

2-N-(2,4-difluorophenyl)-4-N-(4-fluorophenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C19H17F3N6O/c20-12-1-4-14(5-2-12)23-17-25-18(24-16-6-3-13(21)11-15(16)22)27-19(26-17)28-7-9-29-10-8-28/h1-6,11H,7-10H2,(H2,23,24,25,26,27)

Clave InChI

WNDVKPDDZQAJFN-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NC(=NC(=N2)NC3=C(C=C(C=C3)F)F)NC4=CC=C(C=C4)F

SMILES canónico

C1COCCN1C2=NC(=NC(=N2)NC3=C(C=C(C=C3)F)F)NC4=CC=C(C=C4)F

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.